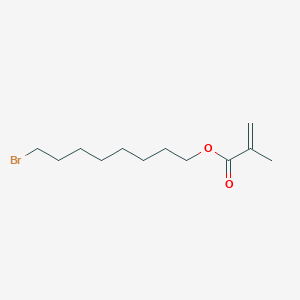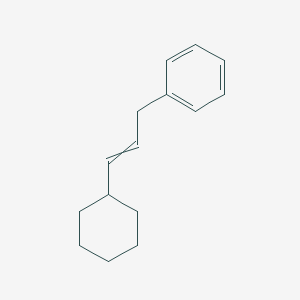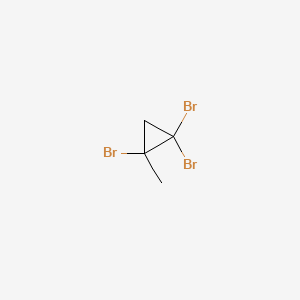
Cyclopropane, 1,1,2-tribromo-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, 1,1,2-tribromo-2-methyl- is an organic compound with the molecular formula C₄H₅Br₃. It is a derivative of cyclopropane, where three bromine atoms and one methyl group are substituted on the cyclopropane ring. This compound is known for its unique structure and reactivity, making it an interesting subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropane, 1,1,2-tribromo-2-methyl- can be synthesized through various methods. One common approach involves the bromination of 2-methylcyclopropane using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective addition of bromine atoms to the cyclopropane ring.
Industrial Production Methods
In industrial settings, the production of cyclopropane, 1,1,2-tribromo-2-methyl- may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropane, 1,1,2-tribromo-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Elimination Reactions: Under certain conditions, the bromine atoms can be eliminated to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace bromine atoms with hydroxyl or alkyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the bromine atoms.
Elimination: Strong bases such as potassium hydroxide (KOH) can facilitate the elimination of bromine atoms to form alkenes.
Major Products Formed
Substitution: Products include hydroxylated or alkylated cyclopropane derivatives.
Reduction: Products include less brominated cyclopropane derivatives.
Elimination: Products include alkenes with varying degrees of unsaturation.
Applications De Recherche Scientifique
Cyclopropane, 1,1,2-tribromo-2-methyl- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers study its derivatives for potential pharmacological activities.
Material Science: The compound is used in the development of novel materials with unique properties.
Chemical Biology: It is employed in the study of biochemical pathways and enzyme mechanisms.
Mécanisme D'action
The mechanism of action of cyclopropane, 1,1,2-tribromo-2-methyl- involves its reactivity with various nucleophiles and electrophiles. The presence of bromine atoms makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropane, 1,1,2-tribromo-2,3,3-trimethyl-
- Cyclopropane, 1,1,2,2-tetramethyl-
- Cyclopropane, 1,1-dimethyl-2-methylene-
Uniqueness
Cyclopropane, 1,1,2-tribromo-2-methyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclopropane derivatives. The presence of three bromine atoms and one methyl group on the cyclopropane ring makes it a valuable compound for studying the effects of halogenation and methylation on cyclopropane reactivity.
Propriétés
Numéro CAS |
130894-83-6 |
|---|---|
Formule moléculaire |
C4H5Br3 |
Poids moléculaire |
292.79 g/mol |
Nom IUPAC |
1,1,2-tribromo-2-methylcyclopropane |
InChI |
InChI=1S/C4H5Br3/c1-3(5)2-4(3,6)7/h2H2,1H3 |
Clé InChI |
UUUWBZZHGHDTSR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)
![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)
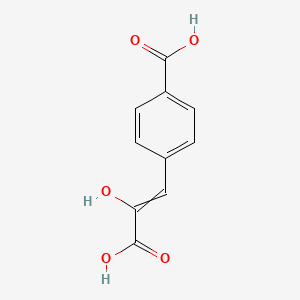
![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
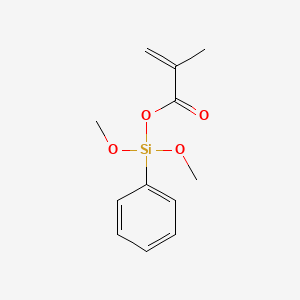
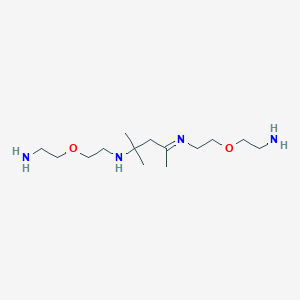
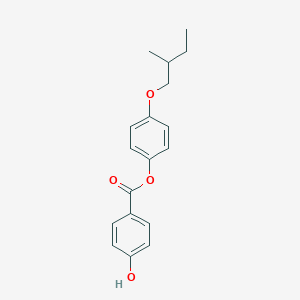
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
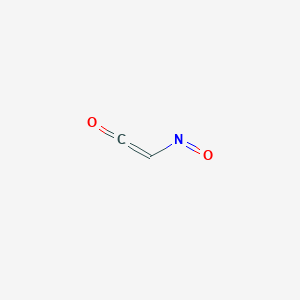

![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)
